N-benzyl-N-ethenylcarbamoyl chloride
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Overview
Description
N-benzyl-N-ethenylcarbamoyl chloride is a chemical compound with the molecular formula C10H10ClNO. It is a member of the carbamoyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-ethenylcarbamoyl chloride can be synthesized through the reaction of benzylamine with vinyl chloroformate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5CH2NH2+ClCOOCH=CH2→C6H5CH2NCOCH=CH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethenylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-benzyl-N-ethenylcarbamate and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Catalysts such as triethylamine or pyridine are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are typically used.
Major Products
The major products formed from these reactions include N-benzyl-N-ethenylcarbamate, N-benzyl-N-ethenylurea, and N-benzyl-N-ethenylthiocarbamate .
Scientific Research Applications
N-benzyl-N-ethenylcarbamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethenylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to changes in their structure and function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-benzylcarbamoyl chloride
- N-ethenylcarbamoyl chloride
- N-benzyl-N-methylcarbamoyl chloride
Uniqueness
N-benzyl-N-ethenylcarbamoyl chloride is unique due to its dual functional groups (benzyl and ethenyl), which provide distinct reactivity patterns compared to other carbamoyl chlorides. This dual functionality allows for more versatile applications in organic synthesis and chemical modification of biomolecules .
Properties
IUPAC Name |
N-benzyl-N-ethenylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-12(10(11)13)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWWOXHANCCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN(CC1=CC=CC=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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